

Application Notes & Protocols for N,N-Dimethyl-2-nitroethenamine Reactions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N,N-Dimethyl-2-nitroethenamine*

Cat. No.: *B3152345*

[Get Quote](#)

Introduction: The Versatility of a Polarized Alkene

N,N-Dimethyl-2-nitroethenamine, a crystalline solid with a melting point of 103-107°C, is a potent and versatile reagent in modern organic synthesis.^{[1][2]} Its utility stems from its unique electronic structure: a "push-pull" alkene system. The dimethylamino group acts as an electron-donating group (the "push"), while the nitro group is a strong electron-withdrawing group (the "pull"). This polarization renders the molecule a valuable synthon, possessing both nucleophilic and electrophilic character at different positions, making it an excellent building block for a diverse range of molecular architectures, particularly heterocyclic compounds.^{[3][4][5]}

This guide provides an in-depth exploration of the experimental conditions for key reactions involving **N,N-Dimethyl-2-nitroethenamine**, offering field-proven insights and detailed protocols for researchers in synthetic chemistry and drug development.

Physicochemical and Safety Profile

Before commencing any experimental work, it is crucial to understand the properties and hazards associated with **N,N-Dimethyl-2-nitroethenamine**.

Property	Value	Source
CAS Number	1190-92-7	
Molecular Formula	C ₄ H ₈ N ₂ O ₂	[6]
Molecular Weight	116.12 g/mol	[6]
Appearance	Brown/Yellow Solid	[1]
Melting Point	103-107 °C	[1][2]
Storage	Store in freezer under -20°C, sealed in dry conditions.	

Hazard Summary: **N,N-Dimethyl-2-nitroethenamine** is classified as dangerous. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn at all times, and all manipulations should be performed in a chemical fume hood.[1][7]

Core Reactivity and Mechanistic Overview

The reactivity of **N,N-Dimethyl-2-nitroethenamine** is dominated by the push-pull nature of its double bond. The electron-withdrawing nitro group makes the C1 carbon electrophilic and a prime target for Michael addition. The electron-donating amino group, in concert with the rest of the pi-system, allows the C2 carbon to exhibit nucleophilic character. This dual reactivity is the cornerstone of its application in synthesis.

Caption: Dual reactivity of the polarized "push-pull" alkene system.

Part 1: Synthesis of N,N-Dimethyl-2-nitroethenamine

The most direct and high-yielding synthesis involves the condensation of nitromethane with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1][2] The reaction proceeds readily, as DMF-DMA serves as both a reactant and a dehydrating agent, driving the condensation to completion.

Protocol 1: One-Step Synthesis

Materials:

- Nitromethane (CH_3NO_2)
- N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
- Methanol (MeOH), anhydrous
- Single-neck round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Ice bath
- Büchner funnel and filter flask

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve nitromethane (1.0 eq) and DMF-DMA (1.0 eq) in anhydrous methanol. A typical concentration is around 2.5-3.0 mmol of reactants per mL of solvent.[1][2]
- Heat the reaction mixture to 80°C with vigorous stirring. The causality for this temperature is to provide sufficient activation energy for the condensation while minimizing solvent loss, as it is near the boiling point of methanol.
- Maintain the reaction at 80°C for 1 hour.[1][2] The reaction progress can be monitored by TLC (Thin Layer Chromatography).
- After 1 hour, remove the heating mantle and allow the flask to cool to room temperature.
- Once at room temperature, place the flask in an ice bath to facilitate precipitation of the product. A solid should begin to form.[1][2]
- Collect the precipitated solid by vacuum filtration using a Büchner funnel.

- Wash the filter cake with a small amount of cold methanol to remove any residual impurities.
- Dry the resulting brown/yellow solid under reduced pressure to yield **N,N-Dimethyl-2-nitroethenamine**. Yields are typically high, often around 95%.[\[1\]](#)[\[2\]](#)

Part 2: Reactions as a Michael Acceptor

The pronounced electrophilicity of the C1 carbon makes **N,N-Dimethyl-2-nitroethenamine** an excellent Michael acceptor. It readily undergoes addition-elimination reactions with a wide variety of nucleophiles, such as indoles, thiols, and amines. This reactivity is fundamental to its use in constructing more complex molecules.[\[8\]](#)

Protocol 2: Synthesis of 3-(2-Nitrovinyl)indoles

This protocol describes a general procedure for the reaction with indoles, a key step in synthesizing various biologically active compounds.[\[8\]](#)

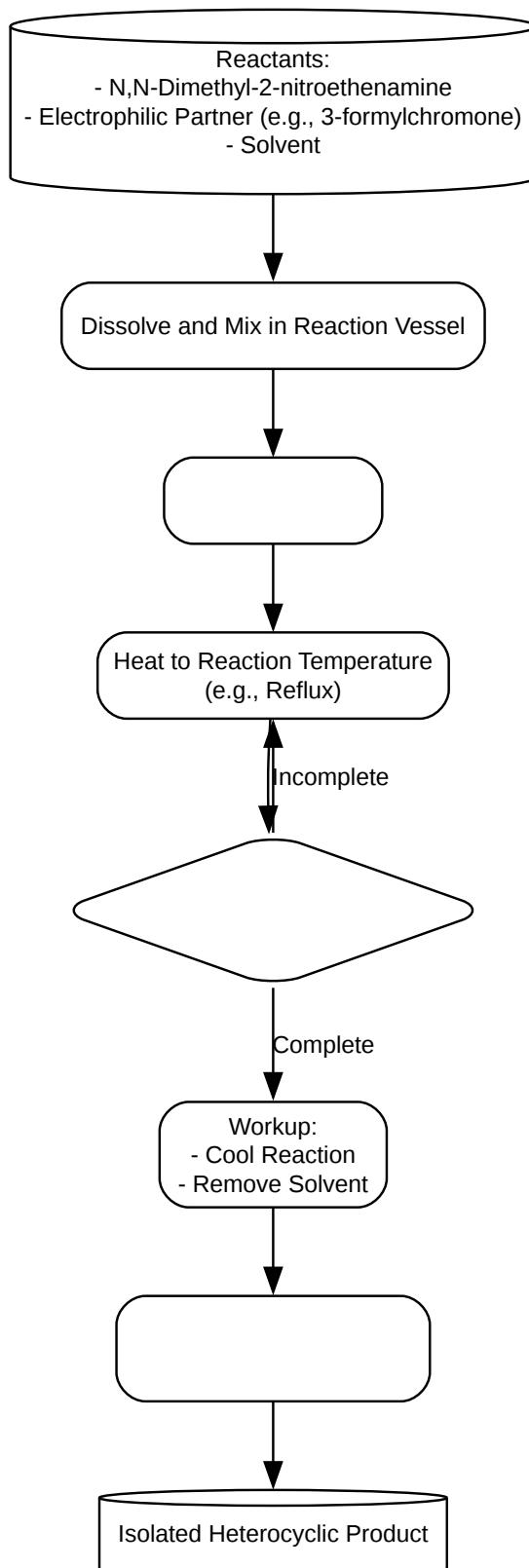
Materials:

- **N,N-Dimethyl-2-nitroethenamine**
- Substituted or unsubstituted indole
- Ethanol (EtOH) or Acetonitrile (MeCN)
- Catalyst (optional, e.g., a Lewis acid or a mild base depending on the indole's reactivity)
- Round-bottom flask
- Magnetic stirrer and hotplate

Procedure:

- Dissolve the indole (1.0 eq) in a suitable solvent like ethanol.
- Add **N,N-Dimethyl-2-nitroethenamine** (1.1 eq) to the solution.
- Stir the mixture at a temperature ranging from room temperature to reflux, depending on the nucleophilicity of the indole. The choice of elevated temperature is to overcome the

activation barrier for the nucleophilic attack on the electron-deficient alkene.


- Monitor the reaction by TLC. The reaction typically proceeds via an initial addition of the indole at the C3 position to the nitroenamine, followed by the elimination of dimethylamine.
- Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
- If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.

Nucleophile	Solvent	Temperature	Notes
Indoles	EtOH / MeCN	RT to Reflux	Forms 3-(2-nitrovinyl)indoles, useful synthetic intermediates. [8]
Thiols	THF / DMF	RT	The high nucleophilicity of thiols allows the reaction to proceed under mild conditions.
Amines	Varies	Varies	Can lead to substitution of the dimethylamino group, forming different nitroenediamines. [3]

Part 3: Synthesis of Heterocyclic Compounds

N,N-Dimethyl-2-nitroethenamine is a premier building block for synthesizing a vast array of heterocyclic compounds. Its multiple reactive sites can be harnessed in cascade or multi-component reactions to build complex ring systems in a single pot.[\[3\]](#)[\[9\]](#)

Catalyst-Driven Workflow for Heterocycle Synthesis

[Click to download full resolution via product page](#)

Caption: General experimental workflow for catalyzed heterocycle synthesis.

Protocol 3: Indium-Catalyzed Synthesis of 2-Pyridone Analogues

This protocol is adapted from a method using an indium triflate catalyst to promote a cascade reaction between **N,N-Dimethyl-2-nitroethenamine** and 3-formylchromone, yielding complex pyridone structures.[5] The catalyst's role is to activate the formyl group for the initial Henry reaction (nitroaldol).[3][10]

Materials:

- **N,N-Dimethyl-2-nitroethenamine** (referred to as NMSM in some literature when a methylthio group is present, but the reactivity pattern is analogous)[3][5]
- 3-formylchromone
- Indium(III) triflate (In(OTf)_3)
- Anhydrous solvent (e.g., 1,2-dichloroethane or acetonitrile)
- Round-bottom flask with reflux condenser
- Inert atmosphere setup (Nitrogen or Argon)

Procedure:

- To a dry round-bottom flask under an inert atmosphere, add 3-formylchromone (1.0 eq), **N,N-Dimethyl-2-nitroethenamine** (1.2 eq), and the anhydrous solvent.
- Add In(OTf)_3 (5-10 mol%) to the stirring mixture.
- Heat the reaction mixture to reflux.
- The proposed mechanism involves an initial In(OTf)_3 -promoted Henry reaction, followed by dehydration, N-cyclization, chromone ring-opening, and elimination of a leaving group to afford the final product.[5]
- Monitor the reaction by TLC until the starting materials are consumed.

- After completion, cool the mixture to room temperature and concentrate under reduced pressure.
- Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the 2-pyridone analogue.

Part 4: Application in Drug Synthesis - The Case of Ranitidine

The core structure of nitroethenediamine is a key component in the synthesis of important pharmaceuticals. A notable example is its role in the synthesis of Ranitidine, a well-known H₂ receptor antagonist. The synthesis involves the reaction of a more complex nitroethenediamine derivative with dimethylamine, showcasing the displacement of a leaving group.[11]

Reaction Principle: The synthesis of Ranitidine involves reacting N-[2-[[[5-(hydroxymethyl)-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine with dimethylamine.[11] This is a nucleophilic substitution reaction on the polarized double bond, where one amine group is displaced by another.

Typical Industrial Conditions:

- **Reactants:** The nitroethenediamine precursor and an excess of dimethylamine.
- **Solvent:** A high-boiling polar aprotic solvent such as dimethylformamide (DMF) is used to ensure solubility and allow for high reaction temperatures.[11]
- **Temperature:** The reaction is typically heated to around 90°C.[11]
- **Pressure:** Due to the use of volatile dimethylamine at high temperatures, the reaction is often carried out in a sealed vessel or autoclave to maintain pressure.[11]
- **Workup:** The workup involves extraction and purification, often followed by salt formation (e.g., with HCl) to yield Ranitidine hydrochloride.[11]

This application underscores the industrial relevance of nitroenamine chemistry and the robustness of these intermediates under demanding reaction conditions.

References

- **N,N-Dimethyl-2-nitroethenamine** | C4H8N2O2 | CID 637928. PubChem, NIH. [\[Link\]](#)
- An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. NIH. [\[Link\]](#)
- Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation.
- A comprehensive review of sources of nitrosamine contamination of pharmaceutical substances and products. PubMed. [\[Link\]](#)
- Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Publishing. [\[Link\]](#)
- Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Publishing. [\[Link\]](#)
- Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular. SciSpace. [\[Link\]](#)
- EthenaMine, N,N-diMethyl-2-nitro-. ChemBK. [\[Link\]](#)
- The Chemistry of N-Nitrosamines: An Overview. FreeThink Technologies. [\[Link\]](#)
- Critical Literature Review of Nitrosation/Nitration P
- Cas 1190-92-7,1-DIMETHYLAMINO-2-NITROETHYLENE. lookchem. [\[Link\]](#)
- Process for producing n-methyl-1-alkylthio-2-nitroethenamine derivatives.
- (PDF) Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM)
- Mechanistic studies of N-nitrosodimethylamine (NDMA)
- Theoretical Investigation of Nitration and Nitrosation of Dimethylamine by N 2 O 4.
- Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM)
- Detonation Performance of Insensitive Nitrogen-Rich Nitroenamine Energetic Materials Predicted from First-Principles Reactive Molecular Dynamics Simulations.
- N,N-Dimethyl-2-nitroethan-1-amine | C4H10N2O2 | CID 46835669. PubChem. [\[Link\]](#)
- (E)-N,N-dimethyl-2-nitroethen-1-amine. ChemBK. [\[Link\]](#)
- Mechanistic studies of N-nitrosodimethylamine (NDMA) formation in chlorinated drinking water.
- Formation of N-nitrosodimethylamine (NDMA) from reaction of monochloramine: a new disinfection by-product. PubMed. [\[Link\]](#)
- Nucleophilicity Trends of Amines. Master Organic Chemistry. [\[Link\]](#)
- Unveiling [3 + 2] Cycloaddition Reactions of N-Methyl-C-3-Bromophenyl-Nitrone to Dimethyl Maleate: Molecular Electron Density Theory Perspective. SciELO México. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. Nitroenediamines (EDAMs), and N -methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update fro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05547C [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N,N-Dimethyl-2-nitroethenamine | C4H8N2O2 | CID 637928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. lookchem.com [lookchem.com]
- 9. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes & Protocols for N,N-Dimethyl-2-nitroethenamine Reactions]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3152345#experimental-conditions-for-n-n-dimethyl-2-nitroethenamine-reactions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com